N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
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Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, also known as FP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. FP-3 is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Pyrolysis of N-acetylglucosamine and Chitin
Research into the pyrolysis of N-acetylglucosamine has identified a range of nitrogen-containing compounds, including acetamidofurans and acetamidopyrones, which are considered unique to the pyrolysis products of chitin and N-acetylglucosamine. These compounds serve as better indicators than acetamide for the presence of chitin in biological or geochemical samples, highlighting the potential research applications of related chemical structures in environmental and biological studies (Franich, Goodin, & Wilkins, 1984).
Agricultural Bioactivity
A study on polysubstituted pyridine derivatives, structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, has demonstrated that these compounds possess fungicidal and herbicidal activities. This suggests potential applications in agricultural research, focusing on the development of novel compounds with bioactivity against pests and diseases (Li Zheng & W. Su, 2005).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural similarities to the compound of interest, have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating potential applications in the development of new treatments for diseases caused by protozoa (Ismail et al., 2004).
Synthetic Methodologies
Research on N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides has introduced efficient one-pot synthesis methodologies, demonstrating the versatility of furan-containing compounds in organic synthesis. These methodologies offer environmental benefits and simplified protocols, which could be advantageous in the synthesis of complex molecules for research purposes (Raju et al., 2022).
Heterocyclic Compounds in Coffee Volatiles
A study on heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, including furans, highlights the antioxidative properties of these compounds. This research suggests potential applications of furan derivatives in understanding and enhancing the antioxidative properties of food and related products (Yanagimoto et al., 2002).
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(8-13-2-1-6-18-9-13)20-11-14-3-4-16(19-10-14)15-5-7-22-12-15/h1-7,9-10,12H,8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJFPIRAFDGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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